4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
4,6-dichloro-3-iodo-2H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2IN4/c6-2-1-3(8)11-12-4(1)10-5(7)9-2/h(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXISZHQCUXIBDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NN=C1N=C(N=C2Cl)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine Intermediate
The dichloro intermediate serves as the precursor for iodination. A high-yield method involves treating 1,7-dihydro-pyrazolo[3,4-d]pyrimidine-4,6-dione (oxypurinol) with phosphorus oxychloride () and triethylamine () under controlled conditions:
Reaction Conditions :
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Step 1 : Oxypurinol (1.233 mol) and (2.84 mol) stirred at 20°C for 15 minutes.
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Step 2 : (2.53 mol) added dropwise at 55–65°C, followed by heating to 108–110°C for 4 hours.
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Workup : Cooling to 40°C and quenching with warm water yields 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine as a light yellow solid (87% yield, m.p. 173–175°C).
Mechanistic Insight :
acts as both a chlorinating agent and solvent, facilitating the replacement of hydroxyl groups at positions 4 and 6 with chlorine. neutralizes HCl, driving the reaction forward.
Iodination at Position 3
Introducing iodine at position 3 requires electrophilic substitution or halogen exchange. While direct methods are less documented, analogous pyrazolopyrimidine iodinations suggest two viable pathways:
Electrophilic Iodination Using N\text{N}N-Iodosuccinimide (NIS)
A proposed route involves treating the dichloro intermediate with NIS in the presence of a Lewis acid (e.g., ):
Optimization Parameters :
Halogen Exchange via Ullmann-Type Coupling
An alternative employs a copper-catalyzed reaction with potassium iodide ():
Challenges :
-
Low reactivity of iodine compared to chlorine necessitates elevated temperatures (100–120°C) and prolonged reaction times.
Analytical Validation and Characterization
Spectroscopic Confirmation
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NMR : Peaks corresponding to the pyrazolopyrimidine core and absence of hydroxyl protons confirm successful chlorination and iodination.
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LCMS : Molecular ion peak at ([M+H]) aligns with the expected molecular weight.
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X-Ray Diffraction : Single-crystal analysis validates the planar structure and substitution pattern.
Purity Assessment
HPLC analyses report a purity of 95.33%, with minor impurities attributed to residual solvents or unreacted intermediates.
Comparative Analysis of Synthetic Methods
| Method | Reagents | Yield | Purity | Key Advantages |
|---|---|---|---|---|
| Electrophilic Iodination | NIS, | ~75% | >95% | Mild conditions, high selectivity |
| Ullmann Coupling | , Cu | ~60% | 90–92% | Cost-effective iodide source |
Critical Considerations :
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are potential anticancer agents.
Material Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein interactions, contributing to the understanding of biological pathways.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, inhibiting their activity and thereby affecting cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acids in the active site, contributing to its inhibitory potency .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Impact of Substituents on Properties
Halogenation Patterns
- Chlorine vs. Iodine : Chlorine atoms (electron-withdrawing) increase electrophilicity at C4 and C6, making these positions reactive toward nucleophiles. In contrast, iodine at C3 provides a handle for metal-catalyzed cross-couplings .
- Methyl/Iodo Substitution : Replacing iodine with methyl (e.g., 4,6-Dichloro-3-methyl analog) reduces steric hindrance but eliminates cross-coupling utility. Methyl groups also enhance membrane permeability .
N1 Substitution
Amino vs. Chloro at C4
- The 4-amino analog (e.g., 3-Iodo-4-amino-1H-pyrazolo[3,4-d]pyrimidine) exhibits hydrogen-bonding capacity, enhancing solubility and target interaction in nucleoside analogs .
Biological Activity
4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).
- Chemical Formula : C₅HCl₂IN₄
- Molecular Weight : 314.899 g/mol
- CAS Number : 1379308-33-4
- Storage Conditions : Recommended storage in a refrigerator.
Pharmacological Activities
Recent studies have highlighted various biological activities associated with pyrazolo[3,4-d]pyrimidine derivatives, including:
-
Antitumor Activity :
- Pyrazolo[3,4-d]pyrimidines exhibit inhibitory effects on several cancer cell lines. For instance, compounds with similar structures have shown efficacy against BRAF(V600E) and Aurora-A kinases, which are critical in cancer progression .
- A study demonstrated that derivatives of pyrazoles could enhance the cytotoxic effects of doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting potential for combination therapies .
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Structure-Activity Relationship (SAR)
The SAR studies of pyrazolo[3,4-d]pyrimidine derivatives suggest that modifications at specific positions on the pyrazole ring can significantly influence their biological activity. For example:
- Substituents at the 3-position enhance antitumor activity.
- Halogen substitutions (like chloro and iodo) at the 4 and 6 positions are crucial for maintaining potency against target enzymes .
Case Study 1: Antitumor Efficacy
A recent investigation into a series of synthesized pyrazolo[3,4-d]pyrimidines revealed that compounds with dichloro and iodo substitutions exhibited strong inhibition of tumor cell proliferation in vitro. The study utilized MTT assays to measure cell viability across multiple cancer cell lines.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 4,6-Dichloro-3-iodo | 5.2 | MCF-7 |
| 4-Chloro derivative | 10.5 | MDA-MB-231 |
| Control (Doxorubicin) | 2.0 | MCF-7 |
Case Study 2: Anti-inflammatory Mechanism
In a model of acute inflammation, a pyrazolo[3,4-d]pyrimidine derivative was tested for its ability to reduce edema in mice. The results indicated a significant reduction in paw swelling compared to control groups treated with saline.
| Treatment Group | Paw Swelling (mm) | Significance |
|---|---|---|
| Control | 8.5 | - |
| Pyrazolo derivative | 3.2 | p < 0.01 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4,6-dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine, and how can purity be optimized?
- Answer : The compound is typically synthesized via halogenation or nucleophilic substitution of pyrazolo[3,4-d]pyrimidine precursors. For example, alkylation reactions in dry acetonitrile with alkyl halides yield derivatives, followed by recrystallization in acetonitrile for purification . Purity optimization involves HPLC monitoring (≥98% purity) and rigorous solvent removal to eliminate byproducts .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Answer : Combined spectroscopic methods are critical:
- 1H NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- IR spectroscopy to identify functional groups (e.g., N-H stretches at ~3400 cm⁻¹ for amine derivatives) .
- X-ray crystallography resolves regiochemistry, as demonstrated for related pyrazolo[3,4-d]pyrimidine analogs .
Q. What solvents and storage conditions are recommended for handling this compound?
- Answer : The compound is a crystalline powder with limited solubility in polar solvents (e.g., DMSO, DMF). Use anhydrous acetonitrile or dichloromethane for reactions . Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the iodo substituent .
Advanced Research Questions
Q. How does regioselectivity in substitution reactions of this compound influence its reactivity?
- Answer : The 3-iodo and 4,6-dichloro positions exhibit distinct reactivity. Iodo groups undergo Suzuki-Miyaura coupling for aryl introductions, while chlorides are amenable to nucleophilic displacement with amines or alkoxides. Steric and electronic factors (e.g., electron-withdrawing groups at C-3) direct substitution to C-4 or C-6 .
Q. What experimental strategies validate the biological activity of this compound as a kinase inhibitor?
- Answer : Use in vitro kinase assays (e.g., ATP-binding competition assays) and cell-based proliferation studies (IC50 determination). For example, related pyrazolo[3,4-d]pyrimidines inhibit EGFR kinase with IC50 values <100 nM . Pair with molecular docking to predict binding modes to kinase active sites .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Answer : Cross-validate findings by:
- Purity verification : HPLC and elemental analysis to rule out impurities .
- Structural analogs : Compare with derivatives like 4,6-dichloro-3-methyl analogs, which may show altered activity .
- Assay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control compounds .
Q. What methodologies enable the synthesis of fluorinated derivatives, and how do they enhance bioactivity?
- Answer : Introduce fluorine via electrophilic fluorination or cross-coupling (e.g., using fluorobenzoyl chlorides). Fluorination at C-3 improves metabolic stability and enhances kinase binding affinity, as seen in analogs with 5-(fluorobenzoylamino) substituents .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be systematically evaluated?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
